An In-Depth Technical Guide to Naphthalene-2,7-diamine: Core Properties, Synthesis, and Advanced Applications
An In-Depth Technical Guide to Naphthalene-2,7-diamine: Core Properties, Synthesis, and Advanced Applications
Introduction
Naphthalene-2,7-diamine (CAS No. 613-76-3), a key aromatic diamine, serves as a fundamental building block in the realms of advanced materials science and medicinal chemistry.[1] Its rigid, planar naphthalene core, combined with the reactive amino groups at the 2 and 7 positions, imparts unique structural and electronic properties that make it a valuable precursor for a diverse array of functional molecules. This guide provides a comprehensive overview of the core properties, synthesis, purification, and key applications of Naphthalene-2,7-diamine, with a focus on its role in the development of high-performance polymers and novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Core Properties of Naphthalene-2,7-diamine
A thorough understanding of the fundamental physicochemical properties of Naphthalene-2,7-diamine is essential for its effective utilization in synthesis and material design.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 613-76-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Appearance | Gray to brown solid | [2] |
| Melting Point | 166-167 °C | [2] |
| Boiling Point | 395.7 ± 15.0 °C (Predicted) | [2] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.68 ± 0.10 (Predicted) | [2] |
| InChI Key | HBJPJUGOYJOSLR-UHFFFAOYSA-N | [1][3] |
Spectroscopic Characterization
The structural integrity and purity of Naphthalene-2,7-diamine are typically confirmed through a combination of spectroscopic techniques.
-
¹H NMR: Due to the C₂h symmetry of the molecule, a simplified spectrum is expected. Aromatic protons typically resonate in the δ 6.8–7.5 ppm range. The specific splitting patterns are crucial for confirming the 2,7-substitution pattern and distinguishing it from other isomers.[1]
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with the carbons attached to the amino groups appearing at a distinct chemical shift.
-
Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching of the primary amine groups (typically in the 3300-3500 cm⁻¹ region) and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (158.20).
Synthesis and Purification
The most prevalent and industrially scalable method for the synthesis of Naphthalene-2,7-diamine is the catalytic hydrogenation of 2,7-dinitronaphthalene.[1]
Synthesis Workflow: Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow for Naphthalene-2,7-diamine synthesis.
Detailed Synthesis Protocol: Catalytic Hydrogenation of 2,7-Dinitronaphthalene
This protocol is adapted from established industrial processes and provides a robust method for the preparation of Naphthalene-2,7-diamine.[4]
Materials:
-
2,7-Dinitronaphthalene
-
Hydrogenation Catalyst (e.g., 1-5% Platinum on activated charcoal (Pt/C) or Palladium on activated charcoal (Pd/C))
-
Solvent (e.g., Toluene, Aniline, or a mixture like Toluene/Methanol)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas (for inerting)
Equipment:
-
High-pressure autoclave (stirred)
-
Filtration apparatus
-
Rotary evaporator or distillation setup
-
Recrystallization apparatus
Procedure:
-
Reactor Setup: Charge the high-pressure autoclave with 2,7-dinitronaphthalene, the chosen solvent (typically to form a 10-30% by weight solution or suspension), and the hydrogenation catalyst. The amount of catalyst is generally between 0.01% and 0.1% by weight of metal based on the amount of the nitro compound.[4]
-
Inerting: Seal the autoclave and purge the system with nitrogen gas at least three times to remove any residual air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring. The exothermic reaction may require cooling to maintain a constant temperature.[4]
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over 12 hours depending on the specific conditions.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator or by distillation.
-
Purification: The crude Naphthalene-2,7-diamine is then purified by recrystallization.
Purification Protocol: Recrystallization
Purification of the crude product is critical to obtain high-purity Naphthalene-2,7-diamine suitable for polymerization and pharmaceutical applications.
Procedure:
-
Solvent Selection: A suitable solvent for recrystallization is one in which Naphthalene-2,7-diamine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols such as methanol or ethanol, or a mixed solvent system like ethanol/water, are often effective.[5][6]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is highly colored due to oxidation impurities, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be further cooled in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Applications in Advanced Materials Science
Naphthalene-2,7-diamine is a valuable monomer for the synthesis of high-performance polymers, particularly polyimides, due to the rigidity and thermal stability imparted by the naphthalene moiety.[7][8][9]
Polyimide Synthesis
Polyimides derived from Naphthalene-2,7-diamine exhibit excellent thermal stability, high glass transition temperatures (Tg), and good mechanical properties.[8][9][10]
Polyimide Synthesis Workflow
Caption: Two-step synthesis of polyimides from Naphthalene-2,7-diamine.
Properties of Naphthalene-2,7-diamine-based Polyimides
The incorporation of the 2,7-naphthalene unit into the polyimide backbone significantly influences the polymer's properties.
| Dianhydride Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength | Tensile Modulus | Source(s) |
| PMDA/ODA/NADA (5% NADA) | 381 °C | 569 °C | 96.41 MPa | 2.45 GPa | [8][10] |
| PMDA/ODA/NADA (molar ratio dependent) | 381 °C | 569 °C | 81-96 MPa | 2.14-2.47 GPa | [8][10] |
| PMDA/2,7-DAX | >450 °C | 608 °C | 164 MPa | 5.65 GPa | [11] |
| Various | 287-321 °C | >556 °C | - | - | [7] |
NADA: 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (a derivative); PMDA: Pyromellitic dianhydride; ODA: 4,4'-oxydianiline; 2,7-DAX: a derivative of Naphthalene-2,7-diamine.
Applications in Drug Development
The naphthalene scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of naphthalenediamines have shown promise as anticancer and antimicrobial agents.[12][13]
Anticancer Activity
Derivatives of naphthalene diamines, particularly Naphthalene Diimides (NDIs), have been extensively studied for their anticancer properties. These compounds can act as G-quadruplex targeting drugs, which can interfere with cellular pathways specific to tumors.[14] While many studies focus on other isomers, the principles are applicable to derivatives of Naphthalene-2,7-diamine.
For instance, certain naphthalene-chalcone derivatives have demonstrated significant anticancer activity. Compound 2j (1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one) showed an IC₅₀ value of 7.835 ± 0.598 μM against the A549 lung cancer cell line.[15] Another study on naphthalen-1-yloxyacetamide derivatives reported compounds with IC₅₀ values as low as 2.33 μM against the MCF-7 breast cancer cell line.[7]
Antimicrobial Activity
Naphthalene derivatives have also been investigated for their antimicrobial properties. For example, a series of naphthalimide–thiourea derivatives demonstrated potent antibacterial activity against S. aureus with MIC values ranging from 0.03–8 μg/mL, and also showed efficacy against multidrug-resistant strains of S. aureus and M. tuberculosis.[16][17] Novel imidazole derivatives of naphthalene have also been synthesized and evaluated as antimicrobial agents.[18]
Safety and Handling
General Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory irritation. Some naphthalene derivatives are suspected of causing cancer.[19][21]
Conclusion
Naphthalene-2,7-diamine is a versatile and valuable chemical intermediate with significant potential in both materials science and drug discovery. Its rigid structure contributes to the exceptional thermal and mechanical properties of the polymers derived from it, making them suitable for demanding applications. In the pharmaceutical arena, the naphthalene core serves as a promising scaffold for the design of novel anticancer and antimicrobial agents. The synthetic routes to Naphthalene-2,7-diamine are well-established, and with careful purification, high-purity material can be obtained for various applications. As research continues, the unique properties of Naphthalene-2,7-diamine and its derivatives are likely to be exploited in an even wider range of advanced technologies.
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Mono-PEGylated Product
